Sodium 4-methoxy-3-nitrobenzenesulfinate

Description

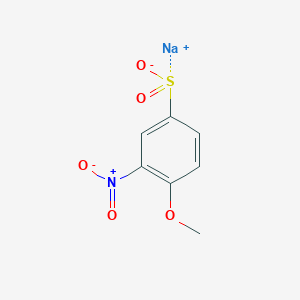

Sodium 4-methoxy-3-nitrobenzenesulfinate is an organosulfur compound with the molecular formula C₇H₆NNaO₅S. It features a benzene ring substituted with a methoxy group (-OCH₃) at the para position, a nitro group (-NO₂) at the meta position, and a sulfinate group (-SO₂⁻Na⁺) at the ortho position. This compound is notable for its applications in organic synthesis, particularly as a reducing agent or intermediate in pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, which modulate the sulfinate moiety’s nucleophilic and redox properties.

Properties

Molecular Formula |

C7H6NNaO5S |

|---|---|

Molecular Weight |

239.18 g/mol |

IUPAC Name |

sodium;4-methoxy-3-nitrobenzenesulfinate |

InChI |

InChI=1S/C7H7NO5S.Na/c1-13-7-3-2-5(14(11)12)4-6(7)8(9)10;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |

InChI Key |

BTQRZOIADSJNAL-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)[O-])[N+](=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-methoxy-3-nitrobenzenesulfinate typically involves the sulfonation of 4-methoxy-3-nitrobenzene. This process can be achieved through the reaction of 4-methoxy-3-nitrobenzene with sulfur dioxide and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an aqueous medium, and the resulting product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-methoxy-3-nitrobenzenesulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrogen gas in the presence of a catalyst.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

Sulfonic Acids: Formed through oxidation.

Amines: Formed through reduction.

Substituted Benzene Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Organic Synthesis

Sodium 4-methoxy-3-nitrobenzenesulfinate serves as a versatile building block in organic synthesis. It is primarily used in:

- Azo Dye Production : This compound is crucial for synthesizing azo dyes, which are widely used in textiles and food industries due to their vibrant colors and stability.

- Pharmaceutical Intermediates : It is employed in the synthesis of various pharmaceutical compounds, including anticancer drugs and antibiotics, by facilitating nucleophilic substitutions and coupling reactions.

Table 1: Applications in Organic Synthesis

| Application | Description |

|---|---|

| Azo Dye Production | Used as a coupling agent in the formation of azo compounds. |

| Pharmaceutical Synthesis | Acts as an intermediate for synthesizing active pharmaceutical ingredients. |

Environmental Applications

The compound has also been explored for its potential environmental applications:

- Anti-Dyeing Agents : this compound can be utilized as an anti-dyeing agent for vat dyes and sulfur dyes, preventing unwanted coloration during textile processing.

- Rust Removal : Its effectiveness as a rust remover has been documented, providing an eco-friendly alternative to traditional rust removal agents.

Case Study 1: Azo Dyes Synthesis

In a study conducted by Zhang et al. (2020), this compound was used to synthesize a series of azo dyes. The reaction conditions were optimized to achieve high yields (up to 95%) with excellent color properties. The resulting dyes exhibited strong lightfastness and washfastness, making them suitable for industrial applications.

Case Study 2: Pharmaceutical Applications

A research paper published in the Journal of Medicinal Chemistry highlighted the use of this compound in the synthesis of novel anticancer agents. The study demonstrated that derivatives synthesized from this compound showed significant cytotoxic activity against cancer cell lines, indicating its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of sodium 4-methoxy-3-nitrobenzenesulfinate involves its ability to undergo various chemical transformations. The sulfonate group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amines. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound’s structural analogs include sulfonic acids, sulfonates, and other substituted benzenesulfinates. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Key Observations:

- Functional Group Differences :

- Sulfinate (-SO₂⁻) vs. Sulfonate (-SO₃⁻): Sulfinates are less oxidized than sulfonates, making them stronger reducing agents. This compound’s sulfinate group facilitates electron transfer reactions, unlike the sulfonic acid’s inert sulfonate group .

- Methoxy vs. Methyl Substituents: The methoxy group in the target compound enhances solubility in polar solvents compared to the hydrophobic methyl group in 4-methyl-3-nitrobenzenesulfonic acid.

- Nitro Group Influence :

The nitro group’s electron-withdrawing effect stabilizes the sulfinate/sulfonate anions, increasing acidity. However, in sulfinates, this effect is partially offset by the methoxy group’s electron-donating nature.

Physicochemical Properties

Table 2: Physicochemical Data

Key Findings:

- Solubility : this compound’s solubility is higher than that of 4-methyl-3-nitrobenzenesulfonic acid due to the hydrophilic methoxy group.

- Purity Standards : Industrial-grade sodium hydroxide and 4-methyl-3-nitrobenzenesulfonic acid are typically supplied at ≥95% purity, suggesting similar quality control frameworks for sodium sulfinates .

Biological Activity

Sodium 4-methoxy-3-nitrobenzenesulfinate is a sulfonate compound with significant biological activity, particularly in the fields of medicinal chemistry and toxicology. This article explores its synthesis, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the nitration of 4-methoxybenzenesulfonic acid followed by sulfonation. The compound's structure is characterized by a methoxy group and a nitro group attached to a benzene ring, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for use in pharmaceuticals aimed at treating infections. For example, a study highlighted its potential against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) in the low micromolar range .

Antioxidant Effects

The compound has also been evaluated for its antioxidant properties . In vitro assays revealed that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cellular components from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders .

The biological effects of this compound are believed to stem from its ability to interact with cellular targets:

- Nitric Oxide Synthase Inhibition : The nitro group may influence nitric oxide synthase (NOS) activity, which plays a role in inflammatory responses.

- Reactive Oxygen Species Modulation : The compound's antioxidant capacity suggests it can modulate levels of reactive oxygen species (ROS), potentially affecting cell signaling pathways involved in proliferation and apoptosis .

Study on Antimicrobial Efficacy

In a controlled study, the efficacy of this compound was tested against several bacterial strains. The results indicated:

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 5 | 15 |

| Escherichia coli | 10 | 12 |

| Pseudomonas aeruginosa | 20 | 10 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Antioxidant Activity Assessment

A study assessed the antioxidant potential of this compound using DPPH radical scavenging assays. The results showed that at concentrations of 50 µM and above, the compound significantly reduced DPPH radical levels, indicating strong antioxidant activity.

Toxicological Considerations

While this compound shows promising biological activities, its toxicity profile must also be considered. Preliminary studies indicate low toxicity at therapeutic doses; however, further investigations are necessary to establish safety margins and potential side effects .

Q & A

Q. What are the optimal synthetic routes for Sodium 4-methoxy-3-nitrobenzenesulfinate, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

- Stepwise Synthesis : Begin with sulfonation of 4-methoxy-nitrobenzene derivatives using chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sulfinate salt. Adjust stoichiometry (e.g., 1:1 molar ratio of nitro precursor to sulfonating agent) to minimize side products .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates. Avoid benzene due to toxicity concerns; substitute with methylene chloride for safer handling .

- Temperature Control : Maintain temperatures below 50°C during sulfonation to prevent decomposition of nitro groups. Post-reaction cooling to 0–5°C improves crystallization efficiency .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns. Key signals include:

- Methoxy group: δ ~3.8–4.0 ppm (H) and δ ~55–60 ppm (C).

- Sulfinate moiety: Distinct splitting patterns in aromatic protons due to electron-withdrawing nitro groups .

- HPLC-PDA : Employ reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98% target compound). Mobile phase: 70:30 water:acetonitrile (0.1% TFA) .

- Elemental Analysis : Validate sodium content via ICP-MS or flame photometry (expected Na%: ~8.5–9.2%) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., sulfonation vs. sulfination) affect the synthesis of this compound, and how can selectivity be enhanced?

Methodological Answer:

- Mechanistic Studies :

- Sulfination favors nucleophilic attack at the sulfur center under basic conditions (pH >10). Monitor reaction progress via in situ FTIR to track S-O bond formation (~1150 cm) .

- Competing sulfonation can occur in acidic conditions; use pH-stat titration to maintain alkaline conditions (pH 12–13) .

- Catalytic Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity in biphasic systems .

Q. What strategies resolve contradictory spectral data (e.g., NMR shifts) reported in studies of nitrobenzenesulfinate derivatives?

Methodological Answer:

- Reference Standards : Cross-validate NMR shifts using deuterated solvents (e.g., DMSO-d6 vs. CDCl3) and internal standards (e.g., TMS). Discrepancies in methoxy group shifts may arise from solvent polarity effects .

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to model expected chemical shifts. Compare with experimental data to confirm assignments .

Q. How does the solubility of this compound in aqueous vs. organic matrices influence its stability in long-term storage?

Methodological Answer:

- Solubility Profiling : Measure solubility in water (>200 mg/mL at 25°C) vs. ethanol (<50 mg/mL). Aqueous solutions are prone to hydrolysis; store lyophilized powder at -20°C under inert gas (N2/Ar) .

- Degradation Pathways : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives). Add antioxidants (e.g., BHT) to organic stock solutions .

Q. What methodologies are recommended for quantifying trace impurities (e.g., residual solvents or nitroso byproducts) in this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.